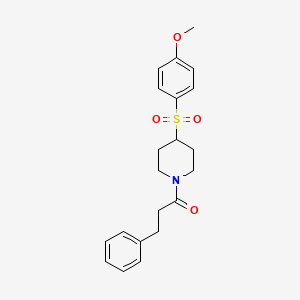

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-26-18-8-10-19(11-9-18)27(24,25)20-13-15-22(16-14-20)21(23)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,7,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAZBSILKMEJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of a compound generally involves its interaction with specific biological targets, such as proteins or enzymes. This interaction can lead to changes in the function of these targets, which can have downstream effects on various biochemical pathways within the body. The specific targets and pathways affected can vary widely depending on the structure of the compound and its chemical properties .

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment can refer to various factors that can influence a drug’s action, efficacy, and stability. These can include physiological conditions (such as pH and temperature), the presence of other substances (such as other drugs or food), and individual patient factors (such as age, sex, and genetic factors) .

Biological Activity

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a methoxyphenyl sulfonyl group, contributing to its pharmacological properties.

- Molecular Formula : C29H38N2O4S

- Molecular Weight : 510.7 g/mol

- IUPAC Name : 1-[4-[4-[1-[4-(4-methoxyphenyl)sulfonylphenyl]ethenyl]piperidin-1-yl]piperidin-1-yl]butan-1-one

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamide compounds found that those with piperidine moieties demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group further increases lipophilicity, aiding in membrane penetration and enhancing antimicrobial efficacy.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 1-(4-Methoxyphenyl)sulfonamide | Moderate | High |

| This compound | High | Moderate |

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistically, it is believed to induce apoptosis through the modulation of apoptotic pathways.

Case Study : In vitro studies demonstrated that treatment with 1-(4-Methoxyphenyl)sulfonamide resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 25 µM) in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Neuroprotective Effects

The compound's neuroprotective effects have been investigated, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the inhibition of reactive oxygen species (ROS) generation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Backbone Variations

Key Insight : The saturated propan-1-one backbone in the target compound offers stability compared to α,β-unsaturated analogs, which may undergo unwanted nucleophilic reactions .

Substituent Effects

Aromatic Ring Modifications:

- 4-Methoxyphenylsulfonyl (Target Compound) : Improves solubility via methoxy’s H-bonding capacity; sulfonyl enhances binding to polar residues in target proteins .

- 4-Chlorophenyl (1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one) : Chlorine increases lipophilicity and metabolic stability but reduces solubility .

- Trifluoromethyl (1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one) : Trifluoromethyl enhances electronegativity and resistance to oxidative metabolism .

Heterocyclic Modifications:

Pharmacological Implications

- However, Sch225336’s additional sulfonyl group may enhance binding specificity .

- Fungicidal Activity: Derivatives like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () demonstrate that piperidine-linked propanones with heteroaromatic groups can exhibit antifungal properties, highlighting structural versatility .

Physicochemical Properties

*LogP values estimated based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.